(1R,2S)-2-aminocyclopentanol

Description

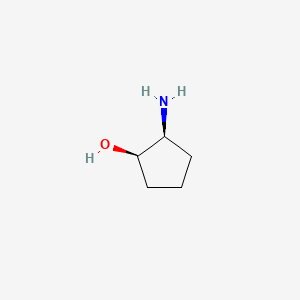

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Impact on Reactivity of 1r,2s 2 Aminocyclopentanol

Absolute Configuration and Enantiomeric Purity Determination for (1R,2S)-2-aminocyclopentanol

Establishing the absolute configuration and ensuring the enantiomeric purity of this compound are fundamental prerequisites for its effective use. The Cahn-Ingold-Prelog priority rules assign the R configuration to the carbon atom bearing the hydroxyl group and the S configuration to the carbon atom with the amino group. wikipedia.orglibretexts.org Various analytical techniques are employed to experimentally verify this arrangement and quantify the excess of this specific enantiomer.

Advanced spectroscopic techniques that utilize polarized light can distinguish between enantiomers based on their differential interactions. nih.gov Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful methods for determining the absolute configuration of chiral molecules in solution. stackexchange.comnih.gov These techniques measure the differential absorption of left and right circularly polarized light by vibrational and electronic transitions, respectively. By comparing the experimental spectra with those predicted by quantum chemical calculations for a known configuration (e.g., (1R,2S)), the absolute stereochemistry of the sample can be unambiguously assigned. stackexchange.com While specific VCD/ECD studies on this compound are not extensively reported in the provided search results, these methods represent a primary approach for such determinations in modern stereochemical analysis. nih.gov

Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usregistech.comnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are routinely used for this purpose. registech.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. registech.com

For the analysis of this compound, various types of CSPs can be utilized, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. uma.es

Table 1: Representative Chiral Chromatographic Conditions for Aminocyclopentanol Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) or ligand-exchange columns. springernature.com | Cyclodextrin-based (e.g., Chirasil-Dex) or other chiral selectors. |

| Mobile Phase | Hexane/Isopropanol (B130326) mixtures, often with an amine additive (e.g., diethylamine) to improve peak shape. | Inert carrier gas (e.g., Helium, Nitrogen). |

| Detection | UV detector (if derivatized with a chromophore) or a chiroptical detector like a circular dichroism (CD) detector. heraldopenaccess.us | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

This table presents typical conditions and may require optimization for this compound.

The validation of a chiral chromatographic method involves assessing parameters such as specificity, precision, linearity, and accuracy to ensure reliable quantification of the enantiomeric excess. registech.com

Derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy is a classic and reliable method for assigning the absolute configuration of alcohols and amines. libretexts.orgnih.gov The Mosher's acid method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a prominent example. nih.govstackexchange.com

In this method, this compound is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form two diastereomeric esters (at the hydroxyl group) or amides (at the amino group). libretexts.orgnih.gov The resulting diastereomers will have distinct ¹H NMR spectra. stackexchange.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration can be determined. nih.gov

According to the Mosher's model, for the (R)-MTPA ester, protons on one side of the molecule will be shielded by the phenyl group of the MTPA moiety and will appear at a higher field (lower ppm), while protons on the other side will be deshielded. The opposite is true for the (S)-MTPA ester. libretexts.org A consistent pattern of positive and negative Δδ values for the protons of the cyclopentane (B165970) ring allows for the assignment of the absolute configuration. stackexchange.com

Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Ester/Amide of a Chiral Alcohol/Amine

| Protons on one side of the Mosher's ester/amide plane | Protons on the other side of the Mosher's ester/amide plane |

| Δδ > 0 | Δδ < 0 |

The specific protons falling into each category depend on the stable conformation of the diastereomeric derivative.

Conformational Analysis and Intramolecular Interactions in this compound

The reactivity and stereoselectivity of this compound are not only governed by its absolute configuration but also by its preferred conformation and the presence of intramolecular interactions.

In molecules containing both a hydroxyl and an amino group, such as 2-aminoalcohols, intramolecular hydrogen bonding can play a significant role in determining the conformational preference. mdpi.comfrontiersin.org In this compound, a hydrogen bond can form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa. frontiersin.org

This intramolecular hydrogen bond can pre-organize the molecule into a more rigid conformation. rsc.org Such pre-organization can be particularly impactful in catalytic applications, where it can lead to a significant stabilization of the transition state of a reaction. rsc.orgmorressier.comchemistryworld.com By lowering the activation energy, this stabilization can enhance the reaction rate. rsc.org The strength and influence of this hydrogen bond can be affected by the solvent environment, with non-polar solvents generally favoring intramolecular interactions. nih.gov

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist. masterorganicchemistry.com The energetic barrier between these conformations is relatively low. masterorganicchemistry.com The substituents on the ring influence the preference for a particular conformation.

In this compound, the relative orientation of the amino and hydroxyl groups (cis to each other) will dictate the most stable ring pucker. This preferred conformation, in turn, influences the accessibility of the functional groups for reaction. The spatial arrangement of the substituents in the dominant conformation can create steric hindrance that directs an incoming reagent to attack from a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. For instance, in reactions involving the hydroxyl or amino group, the conformation of the cyclopentane ring will determine the steric environment around these reactive centers, thus influencing the stereoselectivity of the process. nih.gov

Synthetic Methodologies for Enantiopure 1r,2s 2 Aminocyclopentanol

Chiral Resolution Techniques for Racemic Aminocyclopentanols

Chiral resolution is a common strategy for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.orglibretexts.org The resolution process typically involves converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation Utilizing Chiral Acids

A widely used method for resolving racemic amines is their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org These salts, having different solubilities, can be separated by fractional crystallization. wikipedia.org Once separated, the addition of a base regenerates the enantiomerically pure amine.

For aminocycloalkanols, chiral acids such as derivatives of tartaric acid and mandelic acid are effective resolving agents. wikipedia.orgacs.org For example, a protocol for resolving racemic trans-2-(N-benzyl)amino-1-cyclohexanol, a closely related compound, uses (R)- and (S)-mandelic acid sequentially to deliver both enantiomers with greater than 99% enantiomeric excess (ee). acs.org The general procedure involves dissolving the racemic amine and a single enantiomer of the chiral acid in a suitable solvent. One of the diastereomeric salts is less soluble and precipitates out of the solution, allowing for its isolation by filtration. wikipedia.org Subsequent treatment with a base liberates the free, enantiopure amino alcohol. libretexts.org

| Resolving Agent Type | Example Agents | Principle of Separation |

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (R)-Mandelic Acid, Di-p-toluoyl-l-tartaric acid | Formation of diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization. libretexts.orglibretexts.orgacs.org |

Enzymatic Kinetic Resolution Strategies

Biocatalysis, particularly the use of enzymes for kinetic resolution, offers a highly selective and environmentally benign alternative to classical chemical methods. utupub.fi In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. utupub.fi Lipases are among the most versatile and widely used enzymes for this purpose. researchgate.net

Lipase-catalyzed transesterification is a powerful method for resolving racemic alcohols, including aminocycloalkanol precursors. researchgate.net This strategy often involves masking the amino group, for instance as a phthalimide (B116566) or diallylamino derivative, before the enzymatic step. researchgate.netresearchgate.net The enzyme then selectively acylates the hydroxyl group of one enantiomer using an acyl donor, such as vinyl acetate. researchgate.netresearchgate.net

Studies have shown that lipases from Pseudomonas sp. (e.g., Burkholderia cepacia) exhibit excellent enantioselectivity (often with an enantiomeric ratio, E >> 200) in the transesterification of N-protected trans-aminocycloalkanol derivatives. researchgate.net For instance, the resolution of trans-2-(diallylamino)cyclopentanol using Burkholderia cepacia lipase (B570770) is a key step in an efficient chemoenzymatic route to both enantiomers of trans-2-aminocyclopentanol. researchgate.net Similarly, lipases from Pseudomonas sp. (Lipase PS and Lipase AK) have demonstrated high enantioselectivity in the acetylation of racemic trans-2-azidocyclopentanol, a direct precursor to trans-2-aminocyclopentanol. researchgate.nettandfonline.com This process yields the unreacted (1R,2S)-azido alcohol and the acetylated (1S,2R) enantiomer, which can then be separated and converted to the corresponding amino alcohols.

| Enzyme Source | Precursor Substrate | Result | Reference |

| Burkholderia cepacia Lipase | trans-2-(diallylamino)cyclopentanol | Efficient resolution to produce both enantiomers of trans-2-aminocyclopentanol. | researchgate.net |

| Pseudomonas sp. Lipase (PS) | trans-2-azidocyclopentanol | High enantioselectivity, yielding enantiomerically pure (1S, 2S)-2-azidocyclopentanol. | tandfonline.com |

| Arthrobacter sp. Lipase | racemic phthalimido acetates | Prepared trans-2-aminocyclopentanols with >99% ee. | researchgate.net |

The efficiency and selectivity of lipase-catalyzed resolutions can be significantly influenced by reaction conditions. utupub.fi Key parameters that are often optimized include the choice of enzyme, solvent, temperature, acyl donor, and enzyme immobilization. utupub.fichemrxiv.org

Investigations into the resolution of cycloalkanol precursors have explored these variables to enhance performance. researchgate.net For example, the choice of solvent can dramatically affect both the reaction rate and enantioselectivity; studies have tested various organic solvents like cyclohexane (B81311), diisopropyl ether, and toluene. researchgate.netchemrxiv.org Temperature is another critical factor, with studies on related resolutions identifying optimal temperatures typically between 30°C and 50°C. chemrxiv.orgjmbfs.org The reaction time must also be carefully controlled to achieve the desired conversion (ideally close to 50%) for maximum yield of both enantiomers. chemrxiv.orgacs.org Immobilizing the lipase on a solid support, such as a ceramic carrier or polymer beads, can improve its stability, facilitate its recovery and reuse, and sometimes enhance its selectivity. researchgate.netresearchgate.net

| Parameter | Effect on Resolution | Example Optimization |

| Solvent | Influences enzyme activity and enantioselectivity. | Cyclohexane was found to provide the highest enantiopurity in a lipase-catalyzed resolution of a propranolol (B1214883) intermediate. chemrxiv.org |

| Temperature | Affects reaction rate and enzyme stability. | Optimal temperatures are often found in the 40-50°C range for many lipase-catalyzed transesterifications. chemrxiv.orgacs.org |

| Enzyme Loading | Affects reaction rate; excess can lead to side reactions. | In a study, increasing catalyst concentration beyond an optimum level did not increase the yield of the desired product. acs.org |

| Reaction Time | Determines the extent of conversion. | Reactions are monitored to stop near 50% conversion to maximize the yield and ee of both substrate and product. chemrxiv.orgacs.org |

Asymmetric Catalytic Synthesis Routes to (1R,2S)-2-aminocyclopentanol

Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically pure form, avoiding the need for resolving a racemic mixture. This approach is often more atom-economical.

Asymmetric Reduction of Precursor Nitro Compounds

The asymmetric reduction of prochiral ketones or nitro compounds is a powerful strategy for producing chiral alcohols and amines. sci-hub.seresearchgate.net While direct asymmetric reduction of a nitro-substituted cyclopentane (B165970) precursor to this compound is a theoretically viable route, a more commonly documented chemoenzymatic approach involves the reduction of a related precursor, a chiral azido (B1232118) alcohol. tandfonline.comtandfonline.com

The synthesis begins with the creation of racemic trans-2-azidocyclopentanol. tandfonline.com This racemic precursor is then subjected to enzymatic kinetic resolution, as described in section 3.1.2.1. For example, using Lipase PS from a Pseudomonas species, the (1S,2R)-enantiomer is selectively acetylated, leaving the (1R,2S)-trans-2-azidocyclopentanol unreacted and in high enantiomeric purity. tandfonline.com

The final step is the reduction of the azide (B81097) group to an amine. This transformation is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or other reducing agents, which converts the enantiopure azido alcohol into the target enantiopure amino alcohol, this compound, without affecting the stereocenters. sci-hub.se This combined resolution-reduction strategy effectively serves as an asymmetric route to the final product. tandfonline.com

Chiral Catalyst Applications in Introducing the Amino Functionality

The introduction of the amino group with specific stereochemistry is a critical step in the synthesis of this compound. Chiral catalysts are instrumental in achieving high enantioselectivity in this transformation.

Recent developments have highlighted the use of homochiral metal-organic frameworks (MOFs) as effective heterogeneous catalysts for the asymmetric ring-opening of meso-epoxides with aromatic amines. nih.gov For instance, a homochiral MOF derived from (R)-2,2'-dihydroxyl-1,1'-binaphthalene-5,5'-dicarboxylic acid has demonstrated excellent results in the asymmetric ring opening of cyclohexene (B86901) oxide with various aromatic amines, achieving up to 95% enantiomeric excess (ee). nih.gov While this specific example pertains to a six-membered ring, the principle is applicable to the synthesis of chiral aminocyclopentanols. The use of such heterogeneous catalysts is advantageous as they can be recovered and recycled without a significant loss in performance. nih.gov

Furthermore, scandium tris(dodecyl sulfate) (Sc(DS)3) in conjunction with a chiral bipyridine ligand has been shown to catalyze the asymmetric ring opening of meso-epoxides with aromatic amines in water, an environmentally benign solvent. organic-chemistry.org This method produces β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org The use of water as a solvent is notable for its safety, low cost, and reduced environmental impact compared to traditional organic solvents. organic-chemistry.org

Catalytic Asymmetric Ring Opening of Meso Epoxides to Form Cyclic Amino Alcohols

The catalytic asymmetric ring opening (ARO) of meso epoxides stands out as a direct and efficient strategy for synthesizing optically active β-amino alcohols. nih.govrsc.org This method is considered one of the most important and straightforward approaches. nih.gov

A variety of catalytic systems have been developed for the ARO of meso-epoxides using nucleophiles like azides and amines. rsc.org Notably, Jacobsen's method for the ring-opening of cyclohexene oxide is a well-established technique in this area. rsc.org The reaction of meso-epoxides, such as cyclopentene (B43876) oxide, with amines in the presence of a chiral catalyst can yield the desired this compound with high enantiopurity. nih.govacs.org The reaction conditions, including the choice of catalyst, solvent, and amine nucleophile, are critical factors in controlling the stereochemical outcome.

Chemoenzymatic Approaches for Enhanced Enantiomeric Purity

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a powerful strategy for obtaining enantiomerically pure compounds. researchgate.netresearchgate.net These approaches are particularly valuable for the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many biologically active molecules. researchgate.net

A notable chemoenzymatic protocol for preparing both enantiomers of trans-2-aminocyclopentanol involves the synthesis of a racemic precursor, trans-2-(diallylamino)cyclopentanol, followed by a lipase-catalyzed resolution. researchgate.net Specifically, Burkholderia cepacia lipase has been used to catalyze the acylation of the hydroxyl group with high enantioselectivity (E > 200). researchgate.net This enzymatic resolution allows for the separation of the enantiomers, providing access to the desired (1R,2S) isomer in high enantiomeric excess (95% to >99%). researchgate.net The utility of this method is further demonstrated by the preparation of various diversely substituted derivatives through simple protection and deprotection reactions. researchgate.net

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Burkholderia cepacia lipase | Acylation | trans-2-(diallylamino)cyclopentanol | >99% |

| Candida antarctica lipase B | Acetylation | cis-N-benzyloxycarbonyl-2-aminocyclohexanol | Moderate |

Advanced Synthetic Protocols for Selective Formation of this compound

Advanced synthetic strategies focus on the precise and stereoselective formation of this compound, often involving multi-step sequences and the use of chiral building blocks.

Stereoselective Introduction of Amino and Hydroxyl Groups

The stereoselective introduction of both the amino and hydroxyl groups onto the cyclopentane ring is a cornerstone of synthesizing this compound. One common approach starts from a pre-existing carbon skeleton, such as an alkene. diva-portal.org The Sharpless asymmetric aminohydroxylation allows for the direct conversion of olefins into vicinal amino alcohols, although this method can present regioselectivity challenges. rsc.org

An alternative strategy involves the opening of epoxides with nitrogen nucleophiles. diva-portal.org Starting with enantiomerically pure cyclopentene oxide ensures the stereochemistry of the hydroxyl group, and the subsequent nucleophilic attack by an amine, often directed by a chiral catalyst, establishes the stereocenter of the amino group. The regioselectivity of the epoxide opening can be controlled by introducing directing groups on the substrate. diva-portal.org

Upstream Synthesis Routes and Intermediate Derivatization

The synthesis of this compound often relies on carefully designed upstream routes that generate key chiral intermediates. For instance, a chiral Diels-Alder reaction can be employed to establish the desired stereochemistry early in the synthetic sequence. One such route involves the hetero-Diels-Alder reaction of cyclopentadiene (B3395910) with a chiral nitrosyl carbonate, followed by selective reduction and further transformations to yield the target aminocyclopentanol. google.com

Intermediate derivatization plays a crucial role in facilitating the synthesis and purification of the final product. For example, the racemic precursor trans-2-(diallylamino)cyclopentanol is synthesized and then resolved enzymatically. researchgate.net The diallylamino group serves as a protecting group that can be removed later in the synthesis. researchgate.net

Derivatization for Enhanced Synthetic Utility of this compound

This compound hydrochloride is a versatile chiral building block used in a wide range of chemical syntheses. a2bchem.com Its synthetic utility is often enhanced through derivatization of the amino and hydroxyl groups.

The amino group can be acylated, alkylated, or used to form imines, enabling its participation in various carbon-carbon bond-forming reactions such as aldol (B89426) and Mannich reactions. a2bchem.comchemicalbook.com The hydroxyl group can be protected or activated for substitution reactions. diva-portal.org These derivatizations allow for the construction of complex molecular architectures with precise stereochemical control. a2bchem.com For example, this compound derivatives have been used as chiral ligands in asymmetric catalysis, such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net

The ability to create a diverse library of derivatives from this core scaffold makes this compound a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.comacs.org

N-Protection Strategies and Their Impact on Reactivity

The protection of the amino group in 2-aminocyclopentanol (B113218) is a fundamental step in its synthetic manipulation, preventing unwanted side reactions and directing the reactivity of the molecule. The choice of the protecting group has a significant impact on the subsequent chemical transformations.

Commonly used nitrogen-protecting groups for amino alcohols include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimide groups. researchgate.netresearchgate.net The selection of a particular protecting group depends on the desired reaction conditions and the required stability. For instance, the Boc group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions. acs.org The Cbz group, removable by hydrogenolysis, is another popular choice. researchgate.net Phthalimide protection is also utilized, often in chemoenzymatic resolutions. researchgate.netresearchgate.net

The nature of the N-protecting group influences the reactivity of the molecule. For example, in acylation reactions, the steric hindrance and electronic effects of the protecting group can affect the rate and selectivity of the reaction. nih.gov N-alkylation can also be influenced by the protecting group. For instance, N-alkylated derivatives of aminocyclopentanols have been shown to be efficient ligands in certain asymmetric reactions. researchgate.net

The following table summarizes some common N-protecting groups used for 2-aminocyclopentanol and their typical deprotection methods:

Table 1: Common N-Protecting Groups for 2-Aminocyclopentanol| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., HCl in dioxane) acs.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Phthalimide | Pht | Hydrazinolysis (e.g., hydrazine (B178648) hydrate) |

| Diallylamine | Pd(0) catalyst and a nucleophile researchgate.net |

The impact of N-protection is also evident in chemoenzymatic resolutions. Lipases, for example, show excellent enantioselectivity in the transesterification of N-protected trans-2-aminocyclopentanol derivatives. researchgate.netresearchgate.net The choice of both the lipase and the N-protecting group is crucial for achieving high enantiomeric excess. researchgate.net

O-Alkylation and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo O-alkylation and etherification to introduce various substituents, further diversifying its synthetic utility. These reactions typically require the prior protection of the more nucleophilic amino group to ensure selective reaction at the hydroxyl function.

A common method for O-alkylation involves the use of an alkyl halide in the presence of a base. For instance, the O-benzylation of N-Boc-protected this compound can be achieved using benzyl (B1604629) bromide and a strong base like sodium hydride in an appropriate solvent such as tetrahydrofuran (B95107) (THF). acs.org Careful monitoring of the reaction is often necessary to prevent the formation of side products. acs.org

The Mitsunobu reaction provides an alternative route for the stereospecific introduction of an ether linkage. This reaction typically involves reacting the N-protected amino alcohol with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org This method allows for the inversion of stereochemistry at the hydroxyl-bearing carbon if a chiral center is present and not sterically hindered.

The following table outlines reaction conditions for the O-alkylation of N-protected 2-aminocyclopentanol:

Table 2: O-Alkylation of N-Protected 2-Aminocyclopentanol| Reagents | Conditions | Product Type |

|---|---|---|

| Benzyl bromide, Sodium hydride | THF, 0 °C | Benzyl ether acs.org |

| Phenol, PPh₃, DIAD | THF, 0 °C to room temperature | Phenyl ether acs.org |

The resulting ether derivatives of this compound are important intermediates in the synthesis of various biologically active molecules, including adenosine (B11128) A₁ receptor agonists. acs.org After the desired modification of the hydroxyl group, the N-protecting group can be removed to liberate the free amine for further functionalization. acs.org

Applications of 1r,2s 2 Aminocyclopentanol in Asymmetric Synthesis and Catalysis

(1R,2S)-2-aminocyclopentanol as a Chiral Auxiliary

This compound can be readily converted into a chiral oxazolidinone, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one. This derivative serves as a powerful chiral auxiliary, leveraging the conformational rigidity of the fused ring system to impart high levels of stereocontrol in various carbon-carbon bond-forming reactions. The predictable facial selectivity offered by this auxiliary makes it a valuable tool for the synthesis of enantiomerically enriched compounds.

Applications in Asymmetric Alkylation Reactions

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from this compound, has demonstrated exceptional efficacy in directing asymmetric alkylation reactions. When an N-acyl derivative of this oxazolidinone is treated with a strong base, a chiral enolate is formed. The steric hindrance imposed by the cyclopentyl ring of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.

For instance, the alkylation of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one with various alkyl halides proceeds with excellent diastereofacial selectivity, often exceeding 99% diastereomeric excess (de). nih.gov This high level of stereocontrol is a direct consequence of the rigid conformation of the chiral auxiliary, which creates a highly organized transition state.

| Electrophile (R-X) | Diastereomeric Excess (de) |

| Benzyl (B1604629) bromide | >99% |

| Allyl bromide | >99% |

Table 1: Diastereoselectivity in the asymmetric alkylation of an N-propionyl oxazolidinone derived from this compound.

The utility of this method is further enhanced by the straightforward removal of the chiral auxiliary under mild conditions, affording the desired enantiomerically pure carboxylic acid and allowing for the recovery of the parent this compound. nih.gov

Stereoselective Aldol (B89426) Reactions Mediated by this compound Derived Auxiliaries

The same (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary has also been successfully employed in stereoselective aldol reactions. nih.gov In a similar fashion to alkylation, the chiral enolate generated from the N-acylated auxiliary reacts with aldehydes to produce aldol adducts with high diastereoselectivity. The rigid structure of the auxiliary again plays a crucial role in dictating the facial selectivity of the reaction.

The reaction of the lithium enolate of the N-acetyl derivative with various aldehydes has been shown to yield the corresponding syn-aldol products with excellent diastereoselectivity. nih.gov This demonstrates the power of this auxiliary in controlling the formation of two contiguous stereocenters in a single reaction step. The results of these reactions are summarized in the table below.

| Aldehyde | Diastereomeric Excess (de) | Isolated Yield |

| Isobutyraldehyde | >99% | 78% |

| Benzaldehyde | >99% | 80% |

| Acetaldehyde | >99% | 70% |

| Cinnamaldehyde | >99% | 75% |

Table 2: Stereoselective aldol reactions using an N-acetyl oxazolidinone derived from this compound.

The chiral auxiliary can be cleaved from the aldol product using reagents such as lithium hydroperoxide, yielding the corresponding β-hydroxy acid in high enantiomeric purity and allowing for the recovery and reuse of the this compound auxiliary. nih.gov

Utility in Stereocontrolled Mannich Reactions and Imine Formations

This compound and its derivatives are instrumental in directing the stereochemical outcome of Mannich reactions and imine formations, which are fundamental carbon-carbon and carbon-nitrogen bond-forming reactions in organic synthesis.

The Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. The stereochemistry of the newly formed chiral centers can be effectively controlled by employing chiral auxiliaries or catalysts. The inherent chirality of this compound allows it to serve as a chiral precursor to control these transformations. Its structure is crucial for creating highly selective and stereochemically defined molecules in reactions such as aldol reactions, Mannich reactions, and imine formations.

Imine formation, the reaction between an amine and a carbonyl compound, is a key step in many synthetic sequences. When a chiral amine like this compound is used, the resulting imine is also chiral. This chirality can then influence the stereochemical course of subsequent reactions where the imine acts as an electrophile. For instance, the addition of nucleophiles to such chiral imines can proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched amines.

Research has shown that chiral N-tert-butanesulfinamide, a related chiral amine derivative, can be used as a chiral auxiliary in iron-catalyzed tandem isomerization-Mannich reactions to produce aminocyclopentitols with high enantiocontrol. This highlights the potential of chiral amino alcohols in guiding complex, multi-step reaction cascades. The aza-Cope/Mannich sequence, a powerful domino reaction, has been utilized in the synthesis of diverse alkaloids, demonstrating the utility of iminium ions in constructing complex molecular architectures.

This compound as a Chiral Ligand in Asymmetric Catalysis

The this compound framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. These ligands, when coordinated to a metal center, create a chiral environment that can induce high levels of enantioselectivity in a wide array of chemical transformations.

Rational Design and Synthesis of this compound-Based Ligands

The design of effective chiral ligands often involves the incorporation of rigid structural motifs and strategically placed functional groups that can coordinate to a metal and influence the approach of substrates. The 1,2-amino alcohol functionality in this compound provides two points of coordination, forming a stable five-membered chelate ring with a metal center. The cyclopentyl backbone imparts a specific conformational rigidity to the ligand.

The synthesis of these ligands typically starts from the enantiomerically pure this compound. The amino and hydroxyl groups can be readily modified to introduce various substituents, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. This modularity is crucial for optimizing the ligand's performance in a specific catalytic reaction. For example, N-alkylation of the amino group or O-alkylation of the hydroxyl group can lead to a library of ligands with diverse properties.

Application in Transition Metal-Catalyzed Asymmetric Transformations (e.g., Pd, Ru)

Ligands derived from this compound have found widespread application in transition metal-catalyzed asymmetric reactions, particularly with palladium (Pd) and ruthenium (Ru).

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. Chiral ligands are essential for rendering these reactions enantioselective. Ligands based on the this compound scaffold have been employed in various palladium-catalyzed processes, including allylic alkylations and cross-coupling reactions. The chiral environment created by the ligand around the palladium center dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are particularly known for their high efficiency in asymmetric hydrogenation and transfer hydrogenation reactions. Chiral ligands derived from amino alcohols, including those with the this compound core, have been successfully used in these transformations. These ligands, in combination with a ruthenium precursor, form active catalysts that can reduce ketones and imines to chiral alcohols and amines with high enantioselectivity.

Organocatalytic Systems Incorporating this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. This compound and its derivatives can themselves act as organocatalysts or serve as precursors for more complex organocatalytic systems.

The amino and hydroxyl groups of this compound can participate in hydrogen bonding interactions, which are crucial for activating substrates and controlling stereochemistry in organocatalytic reactions. For example, proline, a simple amino acid, is a well-known organocatalyst for asymmetric Mannich reactions, where it forms an enamine intermediate with a donor molecule. Similarly, derivatives of this compound can be designed to facilitate a variety of asymmetric transformations through similar activation modes.

Furthermore, the rigid cyclopentane (B165970) framework can be incorporated into more elaborate organocatalytic scaffolds, such as those used in asymmetric [3 + 2] photocycloadditions, to construct enantioenriched cyclopentylamines.

Catalyzed Asymmetric Phenyl Transfer Reactions and Transfer Hydrogenations

The application of this compound-based ligands extends to specific and highly useful transformations like asymmetric phenyl transfer reactions and transfer hydrogenations.

Asymmetric Phenyl Transfer Reactions: The addition of a phenyl group to a carbonyl compound is a valuable method for synthesizing chiral diaryl methanols. Transition metal catalysts, particularly those based on rhodium and ruthenium, in conjunction with chiral ligands, have been shown to catalyze the asymmetric transfer of phenyl groups from organoboron reagents to aldehydes. Ligands derived from this compound can provide the necessary chiral induction for these reactions, leading to products with high enantiomeric excess. Research on related aminocyclohexanol derivatives has demonstrated that these ligands can lead to products with up to 96% ee in catalyzed asymmetric phenyl transfer reactions to benzaldehydes.

Transfer Hydrogenations: Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones and imines, employing a hydrogen donor such as isopropanol (B130326) or formic acid in place of molecular hydrogen. Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation. The use of optically active aminocyclohexanols as ligands in the transfer hydrogenation of aryl ketones has yielded products with up to 96% enantiomeric excess. This underscores the potential of ligands based on the this compound scaffold in similar reactions.

Construction of Complex Molecular Architectures Using this compound

The utility of this compound extends beyond its role as a chiral auxiliary or ligand precursor. It serves as a versatile chiral building block for the synthesis of complex molecular architectures, including natural products and pharmaceutically relevant compounds. Its defined stereochemistry is transferred to the target molecule, ensuring the correct spatial arrangement of functional groups.

The amino and hydroxyl groups provide convenient handles for further chemical modifications, allowing for the elaboration of the cyclopentane core into more complex ring systems. For instance, intramolecular reactions can be designed to form bicyclic or polycyclic structures. The inherent chirality of the starting material simplifies the synthetic route to enantiomerically pure complex molecules, as it obviates the need for a separate chiral resolution step later in the synthesis.

The ability to facilitate the construction of molecules with precise stereochemical control makes this compound an essential component in the toolbox of synthetic chemists.

Synthesis of Pyrimidinyl Indole (B1671886) Compounds

The chiral scaffold of aminocyclopentanol is utilized in the synthesis of pyrimidinyl indole compounds. In a documented synthesis, the enantiomer of the subject compound, (1S,2R)-cis-2-aminocyclopentanol hydrochloride, was employed as a key chiral building block. chemicalbook.com The reaction involved the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring, which was attached to an indole core. chemicalbook.com

The process began with the reaction of N-cyclopropyl-2-(2,5-dichloropyrimidin-4-yl)-l-(ethoxymethyl)-lH-indole-4-carboxamide with (1S,2R)-cis-2-aminocyclopentanol hydrochloride. chemicalbook.com This reaction, conducted in dimethyl sulfoxide (B87167) (DMSO) with N,N-Diisopropylethylamine (DIPEA) as a base, proceeded at 100°C for three hours to yield the substituted product, 2-{5-chloro-2-[(2S)-2-hydroxycyclopentylamino] pyrimidin-4-yl}-N-cyclopropyl-1-(ethoxymethyl)-lH-indole-4-carboxamide, with a 60.3% yield. chemicalbook.com A subsequent deprotection step using methanolic hydrogen chloride afforded the final product. chemicalbook.com While this example uses the (1S,2R) enantiomer, the reaction highlights the utility of the cis-2-aminocyclopentanol structure in constructing complex heterocyclic systems like pyrimidinyl indoles. chemicalbook.com

Table 1: Reaction Details for Pyrimidinyl Indole Synthesis

| Reactant 1 | Reactant 2 | Solvent/Base | Conditions | Product Yield |

|---|---|---|---|---|

| N-cyclopropyl-2-(2,5-dichloropyrimidin-4-yl)-l-(ethoxymethyl)-lH-indole-4-carboxamide | (1S,2R)-cis-2-Aminocyclopentanol hydrochloride | DMSO / DIPEA | 100°C, 3h | 60.3% |

Data sourced from a synthesis using the (1S,2R) enantiomer. chemicalbook.com

Preparation of Heteroaryl-Dihydropyridazine-Carboxamides

In the field of medicinal chemistry, this compound and its enantiomer serve as crucial reagents for creating amide bonds in complex molecules. One such application is in the synthesis of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides, a class of compounds investigated for their potential therapeutic properties, including cancer treatment. chemicalbook.commolaid.com

A specific example demonstrates the coupling of a carboxylic acid with the enantiomeric amine, (1S,2R)-2-aminocyclopentanol hydrochloride. chemicalbook.com The reaction combined 3-Oxo-2-(pyridin-3-yl)-6-[4-(trifluoromethyl)phenyl]-2,3-dihydropyridazine-4-carboxylic acid with the aminocyclopentanol hydrochloride in anhydrous dimethylformamide (DMF). chemicalbook.com The amide bond formation was facilitated by the presence of N-ethyl-N-isopropylpropan-2-amine and propan-phosphonic acid anhydride (B1165640) (T3P) as a coupling agent. chemicalbook.com The reaction proceeded at room temperature for two hours and, following purification, yielded the final heteroaryl-dihydropyridazine-carboxamide product in 59% yield. chemicalbook.com

Table 2: Reagents for Heteroaryl-Dihydropyridazine-Carboxamide Synthesis

| Carboxylic Acid | Amine Component | Coupling Agent | Solvent/Base | Product Yield |

|---|---|---|---|---|

| 3-Oxo-2-(pyridin-3-yl)-6-[4-(trifluoromethyl)phenyl]-2,3-dihydropyridazine-4-carboxylic acid | (1S,2R)-2-Aminocyclopentanol hydrochloride | T3P | DMF / N-ethyl-N-isopropylpropan-2-amine | 59% |

Data sourced from a synthesis using the (1S,2R) enantiomer. chemicalbook.com

Stereoselective Synthesis of Constrained S-Adenosyl-L-homocysteine Analogs

The aminocyclopentanol structural motif is also integral to the synthesis of modified biological molecules. Notably, a stereoisomer of the subject compound, (1S,2S)-trans-N-Boc-2-aminocyclopentanol, is used as a reactant in the asymmetric synthesis of constrained S-adenosyl-L-homocysteine (SAH) analogs. chemdad.comchemicalbook.com These analogs are of significant interest as potential inhibitors of DNA methyltransferases. chemdad.comchemicalbook.com

The synthesis involves a series of steps including stereoselective thioesterification, thioetherification, hydrolysis, heterocyclization, and amination. chemdad.com The use of the Boc-protected trans-aminocyclopentanol isomer demonstrates the versatility of the aminocyclopentanol core in creating complex, sterically-defined molecules designed to interact with biological targets. chemdad.com While this synthesis utilizes the (1S,2S)-trans isomer, it underscores the importance of the aminocyclopentanol scaffold in generating sophisticated therapeutic candidates.

Role in the Synthesis of Optically Pure Agrochemicals and Fine Chemicals

The value of this compound hydrochloride extends to its role as a chiral building block for producing optically pure compounds in the agrochemical and fine chemical industries. nih.gov Chiral β-amino alcohols are recognized as critical intermediates for preparing a wide array of bioactive compounds. google.com The precise stereochemistry of these building blocks is essential, as the biological activity of the final product often depends on a single enantiomer.

The importance of optically pure aminocyclopentanols is highlighted by biocatalytic methods designed to produce them. For instance, a (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been used for the kinetic resolution of racemic β-amino alcohols. google.com This enzymatic process can produce compounds like (1S,2S)-trans-2-aminocyclopentanol with high enantiomeric excess (>99% ee), demonstrating the demand for such stereopure intermediates in the fine chemical sector. google.com The availability of specific stereoisomers like this compound is thus crucial for chemists to construct complex molecules with precise stereochemical control. nih.gov

Stereoisomeric Effects in the Synthesis of Anti-HIV Integrase Inhibitors

The development of effective treatments for Human Immunodeficiency Virus (HIV) is a major focus of pharmaceutical research. nih.gov One critical target in the HIV life cycle is the integrase enzyme, which is responsible for inserting the viral genome into the host cell's DNA. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. nih.gov

Many advanced INSTIs are rigid, fused multicyclic compounds that incorporate an amino alcohol fragment. mdpi.com The specific three-dimensional arrangement, or stereoisomerism, of this fragment is paramount for the drug's efficacy. The (1R,2S) configuration of 2-aminocyclopentanol (B113218) ensures that the amino and hydroxyl groups are oriented in a precise spatial relationship. This orientation is critical for binding to the integrase active site, which often involves chelation with divalent metal ions (Mg²⁺ or Mn²⁺) essential for the enzyme's catalytic activity. nih.gov Even minor changes to the stereochemistry of this fragment can lead to a significant loss of inhibitory activity. Therefore, the use of a specific stereoisomer like this compound is not arbitrary but a deliberate design choice to maximize the interaction with the biological target and achieve the desired therapeutic effect against HIV. mdpi.com The development of next-generation INSTIs continues to rely on the strategic incorporation of such precisely configured chiral building blocks to overcome challenges like drug resistance. nih.govgsk.com

Mechanistic and Computational Investigations of 1r,2s 2 Aminocyclopentanol Reactivity

Detailed Mechanistic Elucidation of (1R,2S)-2-aminocyclopentanol Mediated Reactions

The mechanism of action for this compound in asymmetric reactions is multifaceted, depending on its role as either a chiral auxiliary or as a ligand in a catalytic system.

When employed as a ligand for a transition metal catalyst (e.g., Copper, Rhodium, Palladium), the aminocyclopentanol first coordinates to the metal center through its nitrogen and oxygen atoms, forming a stable chelate complex. mdpi.comuni-regensburg.de This coordination creates a rigid, C2-symmetric or pseudo-C2-symmetric chiral environment. The catalytic cycle typically involves the activation of a substrate by the metal center. The chiral ligand's framework then directs the trajectory of the incoming reagent, forcing it to approach the substrate from a specific face.

For instance, in a copper-catalyzed asymmetric alkylation, the mechanism can be proposed as follows:

Catalyst Formation : this compound reacts with a copper(I) or copper(II) salt to form a chiral copper-ligand complex.

Substrate Coordination : The substrate, such as an enone or an imine, coordinates to the chiral copper complex.

Nucleophilic Attack : An organometallic nucleophile (e.g., a Grignard or organozinc reagent) adds to the coordinated substrate. acs.org The steric and electronic properties of the aminocyclopentanol ligand control the facial selectivity of this addition, ensuring one enantiomer of the product is formed preferentially. bohrium.comwikipedia.org

Product Release : The product dissociates from the copper center, regenerating the active catalyst for the next cycle.

In organocatalysis, this compound can act as a precursor to a chiral catalyst. For example, it can react with an aldehyde or ketone to form a chiral enamine or iminium ion intermediate. rsc.orgfrontiersin.org These intermediates then undergo stereoselective reactions, such as Michael additions or aldol (B89426) reactions. The cyclopentyl backbone and the stereochemistry of the amino and hydroxyl groups lock the intermediate into a specific conformation, exposing one face of the reactive double bond to attack while shielding the other. rsc.orgnih.gov

The mechanism often involves a network of non-covalent interactions, particularly hydrogen bonding from the hydroxyl group, which can help to organize the transition state assembly and enhance stereoselectivity. mdpi.com

Quantum Chemical Calculations (e.g., DFT Studies) for Stereoselectivity Rationalization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. nih.govresearchgate.net For reactions mediated by this compound, DFT studies provide profound insights into the origin of stereoselectivity by modeling the reaction at a molecular level.

The primary goal of these computational studies is to locate and calculate the energies of the transition states for the competing pathways that lead to different stereoisomers (e.g., the R and S enantiomers). The enantiomeric ratio (er) or diastereomeric ratio (dr) of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these diastereomeric transition states. DFT calculations can predict this energy difference with remarkable accuracy. nih.govnih.gov

For example, in a catalyzed reaction, two primary transition state models, let's call them TS-R and TS-S , lead to the R and S products, respectively. DFT calculations can elucidate why TS-S might be lower in energy than TS-R :

Steric Hindrance : The calculations can quantify the steric repulsion between substituents on the substrate and the chiral ligand. One transition state may exhibit significant steric clashes that raise its energy, while the other adopts a more relaxed conformation. bohrium.com

Non-Covalent Interactions : DFT can identify and quantify stabilizing non-covalent interactions, such as hydrogen bonds, CH-π interactions, or dispersion forces. mdpi.com The hydroxyl group of this compound, for instance, can form a crucial hydrogen bond with a substrate's carbonyl group, an interaction that may be perfectly aligned in the favored transition state but geometrically distorted in the disfavored one. mdpi.com

Geometric Distortion : The energy required to distort the catalyst or substrate to fit into the transition state geometry (distortion/interaction energy analysis) can be calculated. The lower-energy pathway will typically involve less strain.

These computational results not only explain experimentally observed selectivities but also serve as a predictive tool for designing more effective catalysts by suggesting specific structural modifications. rsc.orgfrontiersin.org

| Transition State | Pathway | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing/Destabilizing Interactions Identified by DFT | Predicted Major Product |

| TS-S | Leads to S-enantiomer | 0.0 | H-bond between ligand -OH and substrate C=O; minimal steric clash. | S |

| TS-R | Leads to R-enantiomer | +2.5 | Steric repulsion between substrate's bulky group and ligand backbone; distorted H-bond. | R (minor) |

Note: Data is hypothetical and for illustrative purposes.

Transition State Analysis and Energy Profiles of Asymmetric Processes

Building upon DFT calculations, a detailed analysis of the transition state structures and the complete reaction energy profile provides a comprehensive picture of the asymmetric process. researchgate.net This analysis moves beyond simply identifying which pathway is lower in energy to understanding why it is favored from a structural perspective.

Transition State Analysis involves examining the three-dimensional geometry of the calculated transition states. Researchers identify key structural parameters—such as forming bond lengths, bond angles, and dihedral angles—that define the stereochemical environment. rsc.org For instance, in an aldol reaction, the analysis might focus on the precise orientation of the enolate and the aldehyde within the catalyst's chiral pocket. Three-dimensional models of the transition states can visually reveal the subtle interactions that govern stereocontrol. rsc.orgmdpi.com

Energy Profiles map the energetic landscape of the entire reaction from reactants to products. These profiles plot the relative free energy against a reaction coordinate, illustrating the energies of all intermediates and transition states. nih.gov This allows for the identification of the rate-determining step (the highest energy barrier in the profile) and the stereo-determining step (the first irreversible step involving the creation of the new stereocenter). mdpi.com

A typical energy profile for a reaction catalyzed by a this compound complex would show two divergent pathways after an initial coordination step. The difference in height of the energy barriers for these two pathways directly corresponds to the stereoselectivity of the reaction. researchgate.net By studying these profiles, chemists can understand whether the selectivity is determined under kinetic or thermodynamic control and how modifications to the catalyst might alter the energy landscape to improve the reaction's efficiency and selectivity.

Establishment of Structure-Reactivity Relationships for this compound Derivatives

A key aspect of catalyst development is understanding the relationship between the structure of the chiral ligand and its catalytic performance (reactivity and selectivity). nih.gov For this compound, systematic modifications to its structure can lead to significant changes in reaction outcomes. Establishing these structure-reactivity relationships (SRR) is essential for catalyst optimization. researchgate.net

Key structural modifications and their likely effects include:

N-Substitution : Introducing substituents on the amino group is a common strategy.

Bulky Groups : Large alkyl or aryl groups (e.g., Benzyl (B1604629), Trityl) can enhance stereoselectivity by creating a more crowded and well-defined chiral pocket, amplifying steric repulsion in the disfavored transition state. bohrium.com

Functional Groups : Incorporating other coordinating groups on the N-substituent can lead to tridentate or tetradentate ligands, which can form more rigid and active metal complexes.

O-Substitution : Modifying the hydroxyl group, for example, by converting it to a silyl (B83357) ether or an ester, can alter its hydrogen-bonding capability and electronic properties. This can be used to fine-tune the catalyst-substrate interactions.

Backbone Modification : Introducing substituents onto the cyclopentane (B165970) ring can alter the ligand's conformation and steric profile. This is a more synthetically challenging approach but can lead to highly specialized catalysts. Changes in the ring structure can impact the bite angle and flexibility of the chelate ring when coordinated to a metal. nih.gov

These relationships are often established by synthesizing a library of related ligands and screening them in a model reaction. nih.gov The data collected on yield and enantioselectivity can then be used to build qualitative or even quantitative models (QSSR - Quantitative Structure-Stereoselectivity Relationship) that guide the design of next-generation catalysts. rsc.org

| Derivative of this compound | Structural Modification | Predicted Effect on Reactivity | Predicted Effect on Enantioselectivity | Rationale |

| N-Benzyl-(1R,2S)-2-aminocyclopentanol | Addition of a bulky N-substituent | May slightly decrease | Likely increase | Increased steric hindrance in the chiral pocket enhances facial discrimination. bohrium.com |

| (1R,2S)-2-(Diphenylphosphino)aminocyclopentanol | Replacement of N-H with a phosphine (B1218219) group | Likely increase | Likely significant increase | Creates a phosphine-amine bidentate ligand, common in highly active metal catalysts. |

| O-Trimethylsilyl-(1R,2S)-2-aminocyclopentanol | Protection of the hydroxyl group | Variable | Likely decrease | Removes the key hydrogen-bonding interaction, which is often crucial for organizing the transition state. |

| 4,4-Dimethyl-(1R,2S)-2-aminocyclopentanol | Addition of gem-dimethyl group on the ring | May decrease | May increase | Restricts conformational flexibility of the cyclopentane ring, potentially leading to a more ordered transition state. nih.gov |

Note: Predictions are based on general principles of asymmetric catalysis and may vary depending on the specific reaction.

Comparative Studies with Other Aminocycloalkanols

Impact of Cycloalkane Ring Size on Reactivity and Selectivity

The size of the cycloalkane ring is a fundamental determinant of a molecule's stability and reactivity. numberanalytics.com This is primarily due to the concept of ring strain, which arises from deviations from ideal bond angles and torsional strain from the eclipsing of atoms. numberanalytics.comlibretexts.org

The stability and reactivity of cycloalkanes are inversely related to their ring strain. libretexts.org This strain is a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle), torsional strain (from eclipsing bonds), and steric strain (repulsive interactions). libretexts.orgmasterorganicchemistry.com

Five-Membered Rings (e.g., Cyclopentane): Cyclopentane (B165970) rings, as found in (1R,2S)-2-aminocyclopentanol, possess a relatively low amount of ring strain. libretexts.org While largely alleviating angle strain, they cannot completely eliminate torsional strain, leading to a non-planar "envelope" conformation. This minimal strain makes five-membered rings relatively stable but still more reactive than their six-membered counterparts. libretexts.orgmasterorganicchemistry.com

Six-Membered Rings (e.g., Cyclohexane): Cyclohexane (B81311) is considered to be virtually strain-free. numberanalytics.comlibretexts.org It can adopt a perfect "chair" conformation where all bond angles are approximately 109.5° and all hydrogen atoms are staggered, minimizing both angle and torsional strain. libretexts.orgwikipedia.org This inherent stability makes aminocyclohexanols generally less reactive than aminocyclopentanols.

Seven-Membered Rings (e.g., Cycloheptane): As the ring size increases beyond six, ring strain reappears. numberanalytics.com Cycloheptane (B1346806) experiences torsional strain and cannot adopt a conformation that eliminates all of it, leading to a stability level comparable to or slightly less than cyclopentane. numberanalytics.com

The electronic effects are tied to these structural features. The altered bond angles in strained rings like cyclopentane and cycloheptane mean that the carbon-carbon bonds have a different hybridization character compared to the ideal sp³ bonds in a strain-free alkane, which influences their reactivity. masterorganicchemistry.com Sterically, the puckered nature of these rings affects the accessibility of the functional groups attached to them.

Table 1: Comparative Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Ring Strain Energy (kJ/mol) | Common Conformation |

|---|---|---|---|

| Cyclopentane | 5 | 26.4 numberanalytics.com | Envelope |

| Cyclohexane | 6 | 0 numberanalytics.com | Chair |

| Cycloheptane | 7 | 26.2 numberanalytics.com | Twist-Chair |

Ring strain directly correlates with the thermal stability and reactivity of the cycloalkane framework.

Thermal Stability: Molecules with higher ring strain have more energy stored in their bonds and are therefore less thermally stable. libretexts.org Consequently, aminocyclopentanols and aminocycloheptanols are expected to be less stable than aminocyclohexanols. The high strain in very small rings, like cyclopropane, results in significantly weaker C-C bonds and higher reactivity. masterorganicchemistry.com

Nucleophilic Substitution: The reactivity in nucleophilic substitution reactions is influenced by the ring's conformational flexibility and strain. Strained rings can exhibit accelerated reaction rates if the reaction leads to a release of that strain. wikipedia.org Therefore, derivatives of cyclopentane and cycloheptane may undergo substitution reactions under different conditions or at different rates compared to the more stable and rigid chair-conformation of cyclohexane derivatives.

Comparative Analysis of Cis- and Trans-Aminocycloalkanol Isomers in Asymmetric Induction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. msu.edu In the context of aminocycloalkanols, the relative orientation of the amino and hydroxyl groups (cis or trans) is critical for their role as chiral auxiliaries or in stereoselective synthesis. wikipedia.orgsavemyexams.com

A key method for obtaining enantiomerically pure aminocycloalkanols is through the kinetic resolution of racemic mixtures, often catalyzed by enzymes like lipases. researchgate.net Comparative studies reveal significant differences in how these enzymes interact with cis and trans isomers.

In the chemoenzymatic synthesis of 2-aminocyclopentanol (B113218) and 2-aminocyclohexanol, lipases demonstrated excellent enantioselectivity (E >> 200) in the transesterification reactions of the trans-isomers. researchgate.net This allowed for the efficient separation of the enantiomers. In stark contrast, the enzymatic reactions for the corresponding cis-isomers were found to be significantly slower. researchgate.net This suggests that the active site of the lipase (B570770) can more readily accommodate the trans configuration, where the functional groups are on opposite sides of the ring, than the cis configuration, where they are on the same side. wikipedia.orgresearchgate.net This differential reactivity is a clear example of asymmetric induction, where the enzyme selectively catalyzes the reaction of one geometric isomer and, within that, one enantiomer.

This principle is further highlighted in the kinetic resolution of racemic 2-azidocycloalkanols, which are precursors to aminocycloalkanols. Lipases were effective in resolving both trans- and cis-isomers, ultimately allowing for the preparation of optically pure aminocycloalcohols that can serve as backbones for chiral reagents. tandfonline.com

Table 2: Summary of Comparative Enzymatic Resolution of Aminocycloalkanol Precursors

| Isomer Configuration | Ring Size | Catalyst | Observation | Finding |

|---|---|---|---|---|

| trans | Cyclopentane & Cyclohexane | Lipases | High enantioselectivity (E >> 200) and efficient reaction. researchgate.net | Favorable for enzymatic kinetic resolution. researchgate.net |

| cis | Cyclopentane & Cyclohexane | Lipases | Very selective, but biotransformations were significantly slower. researchgate.net | Less favorable sterically for enzyme's active site, leading to lower reaction rates. researchgate.net |

Future Research Directions for 1r,2s 2 Aminocyclopentanol

Development of Novel Heterogenized Catalysts and Recyclable Auxiliaries Based on (1R,2S)-2-aminocyclopentanol

A significant frontier in catalysis is the development of heterogeneous catalysts, which offer simplified product purification and catalyst recycling, aligning with the principles of green chemistry. nih.govwordpress.com Immobilizing this compound-derived catalysts or auxiliaries onto solid supports is a key area of future research.

Key Research Thrusts:

Immobilization Strategies: Research will likely focus on anchoring this compound derivatives onto various solid supports, such as polymers, silica, and metal-organic frameworks (MOFs). researchgate.net The choice of support and the linking strategy will be crucial to maintain or even enhance catalytic activity and selectivity.

Recyclable Auxiliaries: Developing auxiliaries derived from this compound that can be easily recovered and reused is another important direction. This could involve designing auxiliaries with properties that facilitate separation, such as solubility in specific solvent systems or attachment to a recoverable tag.

Enhanced Stability and Reusability: A primary goal will be to develop heterogenized systems that exhibit high stability under reaction conditions, allowing for multiple reaction cycles without significant loss of performance. The reusability of these catalysts is a critical factor for their industrial viability. nih.gov

Table 1: Potential Supports for Heterogenization of this compound Derivatives

| Support Material | Potential Advantages | Key Research Challenges |

| Polymers | High loading capacity, tunable properties. | Swelling and potential leaching of the catalyst. |

| Silica | High surface area, thermal and mechanical stability. | Surface modification to prevent catalyst deactivation. |

| Metal-Organic Frameworks (MOFs) | Crystalline structure, uniform pores, and tunable chemistry. researchgate.net | Stability in various solvents and reaction conditions. researchgate.net |

| Magnetic Nanoparticles | Facile separation using an external magnetic field. nih.gov | Preventing aggregation and ensuring catalyst stability. |

Integration into Continuous Flow Synthesis and Green Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and simplified scale-up. nih.govmit.edu Integrating this compound-based catalysts into continuous flow systems is a promising avenue for developing more sustainable and efficient synthetic processes. cinz.nz

Key Research Thrusts:

Packed-Bed Reactors: Heterogenized catalysts derived from this compound can be packed into columns to create efficient packed-bed reactors for continuous flow synthesis. nih.gov This setup allows for the continuous conversion of reactants into products with easy separation of the catalyst.

Homogeneous Flow Catalysis: The use of soluble this compound-derived catalysts in flow systems, coupled with in-line separation techniques, is another area of exploration. This approach can combine the high activity of homogeneous catalysts with the process advantages of flow chemistry.

Green Solvents and Reagents: Future research will emphasize the use of greener solvents and reagents in combination with this compound-based catalysis in flow systems to further minimize the environmental impact of chemical processes. rsc.org

Exploration of New Asymmetric Transformations and Reaction Classes

While this compound and its derivatives have been successfully employed in a range of asymmetric reactions, there is significant potential to expand their application to new classes of transformations. a2bchem.com

Key Research Thrusts:

Novel Reaction Discovery: Researchers will aim to discover and develop new asymmetric reactions catalyzed by systems based on this compound. This could include novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple transformations in a single pot, known as tandem or cascade reactions, is a highly desirable goal. beilstein-journals.org This approach can significantly improve synthetic efficiency by reducing the number of purification steps.

Enzymatic and Chemo-enzymatic Processes: The integration of this compound-based chemistry with enzymatic catalysis offers exciting possibilities for developing highly selective and sustainable synthetic routes. researchgate.net For instance, enzymes could be used for the kinetic resolution of racemic mixtures or in chemo-enzymatic cascade reactions. researchgate.net

Advanced Characterization Techniques for In Situ Monitoring of Catalytic Cycles

A deeper understanding of the catalytic cycle is essential for the rational design of more efficient catalysts. diva-portal.org The use of advanced characterization techniques to monitor catalytic reactions in real-time (in situ or operando spectroscopy) will provide invaluable insights into the structure and behavior of catalytic intermediates. researchgate.net

Key Research Thrusts:

Spectroscopic and Microscopic Techniques: Advanced techniques such as X-ray absorption spectroscopy (XAS), nuclear magnetic resonance (NMR) spectroscopy, and various forms of electron microscopy will be employed to characterize the active catalytic species and intermediates. mdpi.comnumberanalytics.com

In Situ and Operando Studies: Performing spectroscopic analysis under actual reaction conditions allows for the direct observation of the catalyst at work. researchgate.net This can help to identify rate-determining steps, catalyst deactivation pathways, and the role of different components in the catalytic system. diva-portal.orgresearchgate.net

Computational Modeling: Density functional theory (DFT) calculations and other computational methods will be used in conjunction with experimental data to build detailed models of the catalytic cycle. These models can aid in the prediction of catalyst performance and the design of new and improved catalysts.

Table 2: Advanced Characterization Techniques for Catalytic Cycle Analysis

| Technique | Information Provided | Application in this compound Catalysis |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure, coordination environment, and chemical state of the metal center. mdpi.com | Probing the structure of metal complexes of this compound derivatives during catalysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure and dynamics of molecules in solution. | Identifying and characterizing reaction intermediates in homogeneous catalysis. |

| In Situ Infrared (IR) and Raman Spectroscopy | Vibrational modes of molecules, providing information on bonding and functional groups. mdpi.com | Monitoring the formation and consumption of reactants, intermediates, and products in real-time. |

| Mass Spectrometry (MS) | Molecular weight and structure of reaction components. | Detecting and identifying transient intermediates in the catalytic cycle. |

Q & A

Q. Basic

- Melting Point : The hydrochloride salt melts at 191–196°C (lit.), while the free base may require derivatization for accurate measurement .

- Solubility : Hydrochloride salts are typically water-soluble, whereas the free base is more lipophilic. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reaction conditions .

Advanced

Hygroscopicity : The free base may absorb moisture, altering reactivity. Storage under inert gas (N₂/Ar) at 2–8°C is recommended to prevent degradation .

How does the (1R,2S) configuration influence reactivity in nucleophilic substitutions?

Advanced

The trans-1,2-amino alcohol geometry creates steric hindrance, limiting nucleophilic attack at the amino group. In cyclopentanol derivatives, ring puckering modulates accessibility: the (1R,2S) isomer shows reduced reactivity compared to cis isomers in SN2 reactions. Computational studies (DFT) predict activation energies based on torsional strain .

How is this compound applied in medicinal chemistry?

Advanced

It serves as a chiral building block for:

- Adenosine receptor agonists : The amino and hydroxyl groups participate in hydrogen bonding with receptor residues, enhancing subtype selectivity .

- Peptidomimetics : The cyclopentane scaffold mimics peptide turn structures, improving metabolic stability .

How can contradictory stability data under varying pH conditions be resolved?

Q. Advanced

- Buffer screening : Test stability in phosphate (pH 2–8) and carbonate buffers (pH 9–11) at 25–40°C.

- LC-MS monitoring : Detect degradation products (e.g., oxidation at the amino group or ring-opening).

- Controlled atmosphere studies : Exclude oxygen/moisture effects using Schlenk techniques .

What analytical methods quantify this compound in mixtures?

Q. Basic

- Reverse-phase HPLC : Use C18 columns with UV detection (210–220 nm for amine absorption).

- GC-MS : Derivatize with BSTFA to enhance volatility .

Advanced

Isotope dilution mass spectrometry : Spike with ¹³C/¹⁵N-labeled internal standards for absolute quantification in biological matrices .

What challenges arise in scaling up enantioselective synthesis?

Q. Advanced

- Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized lipases) improve recyclability but may reduce enantioselectivity.

- Crystallization-induced dynamic resolution : Leverage equilibrium between enantiomers during crystallization to enhance yield .

How are stereoisomeric impurities detected and minimized?

Q. Advanced

- Chiral SFC (Supercritical Fluid Chromatography) : Resolves diastereomers with CO₂/co-solvent systems.

- Kinetic resolution : Optimize reaction time to favor desired isomer formation before equilibrium .

What safety precautions are essential for handling this compound?

Q. Basic

Q. Advanced

- Thermal stability testing : Perform DSC to identify exothermic decomposition risks above 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.